(+/-)-5-苯甲酰-1-甲氧基-2,3-二氢-1H-吡咯啉-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

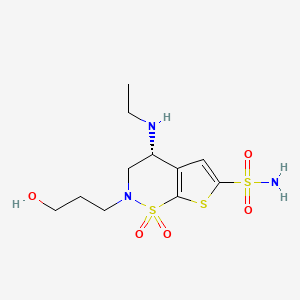

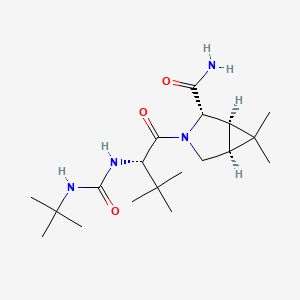

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, also known as BMDP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has gained attention in recent years due to its potential applications in scientific research.

科学研究应用

Cancer Research: Inhibition of Tumor Cell Behaviors

“rac 1-Methoxy Ketorolac” has been identified as an inhibitor of Cdc42 and Rac1, proteins involved in tumor cell migration, adhesion, and invasion. This is particularly significant in ovarian cancer, where these proteins contribute to tumor metastasis. The compound’s ability to modulate GTPase-dependent physiological responses makes it a promising therapeutic agent for inhibiting tumor growth and spread .

Pharmacokinetics: Monitoring During and After Pregnancy

The compound’s enantiomers and metabolites have been studied in human plasma and urine to understand their pharmacokinetics during and after pregnancy. This research is crucial for determining safe dosage levels and understanding how physiological changes in pregnancy affect drug disposition .

Molecular Formula Reference: Research and Development

In the field of pharmaceutical research and development, “rac 1-Methoxy Ketorolac” serves as a reference for its molecular formula, aiding in the synthesis of new compounds and the development of related pharmaceuticals .

Toxicology: Certified Reference Material

As a certified reference material, “rac 1-Methoxy Ketorolac” is used in toxicological studies to ensure accurate and reliable data analysis. This application is vital for drug safety assessments and regulatory compliance .

作用机制

Target of Action

The primary targets of Rac 1-Methoxy Ketorolac are the GTPases, specifically Cdc42 and Rac1 . These proteins are central regulators of cancer cell migration, adhesion, and invasion , making them attractive therapeutic targets in various types of cancer, including renal cell carcinoma and ovarian cancer .

Mode of Action

Rac 1-Methoxy Ketorolac acts as an allosteric inhibitor of Cdc42 and Rac1 . It modulates these GTPases, leading to a reduction in downstream p21-activated kinases (PAK1/PAK2) effector activation by more than 80% . This modulation results in significant changes in cell behaviors critical for invasion and metastasis .

Biochemical Pathways

Rac 1-Methoxy Ketorolac influences the Rac-1/HIF-1α/DDX3/β-catenin signalling pathway . It causes significant downregulation of proliferation markers (Ki-67, Cyclin D1, pRB, and DDX3), migration/invasion markers (Rac-1, Cdc42, and Tiam1), and angiogenesis markers (HIF-1α and VEGF) . Moreover, it upregulates the expression of the tumor suppressor Par-4, which is typically downregulated in renal cell carcinoma .

属性

IUPAC Name |

5-benzoyl-1-methoxy-2,3-dihydropyrrolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-21-16(15(19)20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFTXJNJRPKPJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

CAS RN |

1391053-45-4 |

Source

|

| Record name | 5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-BENZOYL-1-METHOXY-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6HRS114R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/no-structure.png)

![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)

![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)